molecular formula C8H6BrF3OS B1528280 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene CAS No. 1820608-23-8

4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene

Cat. No.: B1528280
CAS No.: 1820608-23-8
M. Wt: 287.1 g/mol
InChI Key: OVUFDSAGFWUZHN-UHFFFAOYSA-N
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Description

4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, methylsulfinyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene typically involves the introduction of the bromine, methylsulfinyl, and trifluoromethyl groups onto a benzene ring through a series of chemical reactions. One common method involves the bromination of a suitable precursor, followed by the introduction of the methylsulfinyl and trifluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a different substituted benzene.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene.

    Reduction: Formation of 1-(Methylsulfinyl)-2-(trifluoromethyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials with specific desired properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The bromine and methylsulfinyl groups contribute to the compound’s overall chemical behavior, influencing its interactions with other molecules and its reactivity in various chemical reactions.

Comparison with Similar Compounds

  • 1-Bromo-4-(trifluoromethylthio)benzene
  • 4-Bromo-1-(trifluoromethyl)benzene
  • 4-Bromo-1-(methylthio)-2-(trifluoromethyl)benzene

Comparison: 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to similar compounds The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses

Properties

IUPAC Name

4-bromo-1-methylsulfinyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3OS/c1-14(13)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUFDSAGFWUZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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